Lemofloxacin

Vue d'ensemble

Description

Lemofloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of respiratory tract infections, urinary tract infections, and skin infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lemofloxacin is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the key intermediate, 2,3,4,5-tetrafluorobenzoic acid. This intermediate undergoes a series of reactions, including acylation, cyclization, and fluorination, to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain high-purity this compound. The use of advanced technologies such as continuous flow reactors and automated control systems enhances the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Photodegradation Reactions

Levofloxacin exhibits light-sensitive degradation, primarily forming levofloxacin N-oxide via piperazine ring oxidation (Fig. 1A). Key findings include:

Mechanistic studies reveal:

-

N-oxide formation through hydroxyl radical attack on the piperazinyl nitrogen

-

Secondary products from defluorination (loss of C₆-F) and decarboxylation (CO₂ removal)

-

pH-dependent stability: Faster degradation in Ringer’s solution (ionic strength 154 mM) vs 0.9% NaCl

Chlorination in Aqueous Systems

Chlorination kinetics at pH 7.2 show complex behavior:

| Parameter | Value |

|---|---|

| Apparent rate constant | 26 M⁻¹s⁻¹ (with Na₂S₂O₃) |

| 4,400 M⁻¹s⁻¹ (without Na₂S₂O₃) | |

| Intermediate lifetime | 2–15 min |

Reaction pathway:

-

Chlorammonium intermediate formation via N-chlorination

-

Nucleophilic substitution producing:

Mechanochemical Transformations

Ball milling induces solid-state changes in levofloxacin hemihydrate (LVXh):

| Milling Time | Phase Transition | Thermal Signature (DSC) |

|---|---|---|

| 0.5 hr | LVXh → γ-anhydrate (LVXγ) | Dehydration peak at 74.8→72.3°C |

| 4 hr | LVXγ → amorphous (LVXam) | Glass transition at 80°C |

Critical observations:

-

Rietveld refinement quantified 63% amorphous content after 4 hr milling

Synthetic Derivative Formation

Hydrazide-based synthesis yields bioactive derivatives (Fig. 1B):

Reaction Scheme

-

Hydrazide intermediate (Compound 2):

-

Cyclization with ethyl acetoacetate:

Key spectral data:

-

¹H NMR (Compound 6): δ 1.84–2.09 ppm (CH₂/CH₃), 3.26 ppm (NH)

-

Antimicrobial activity: 4× potency against S. aureus vs parent compound

Thionation for Structural Modification

Lawesson’s reagent-mediated thionation alters electronic properties:

| Property | Levofloxacin | Thionated Derivative |

|---|---|---|

| λₘₐₓ (UV-Vis) | 293 nm | 404 nm |

| Carboxylic acid pKa | 5.93 | 4.81 |

| Fluorescence quantum yield | 0.15 | 0.03 |

Molecular docking shows maintained DNA gyrase binding (ΔG = −8.9 kcal/mol vs −9.1 kcal/mol for parent)

Figure 1. Key reaction pathways:

(A) Photodegradation to N-oxide

(B) Hydrazide-mediated synthesis of pyrazolidone derivatives

These findings demonstrate levofloxacin’s reactivity under environmental, pharmaceutical, and synthetic conditions, with implications for drug formulation, wastewater treatment, and antibiotic design.

Applications De Recherche Scientifique

Pharmacological Profile

Lemofloxacin exhibits broad-spectrum antibacterial activity, particularly against gram-negative and some gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This unique action makes it effective in treating various infections.

Clinical Applications

This compound is primarily used in the treatment of:

- Respiratory Infections : Effective against pathogens causing community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis.

- Urinary Tract Infections (UTIs) : Particularly in cases where other antibiotics may not be effective due to resistance.

- Skin and Soft Tissue Infections : this compound is useful in treating complicated skin infections caused by susceptible organisms.

Efficacy in Respiratory Infections

A study published in Frontiers in Pediatrics highlighted the efficacy of this compound in children with severe respiratory infections. The study involved 28 courses of this compound administered to 25 patients, showing a significant clinical response, particularly in those with resistant strains of bacteria .

Use in Urinary Tract Infections

Research indicated that this compound was effective in treating UTIs caused by multidrug-resistant strains. A retrospective analysis demonstrated a high success rate in patients who did not respond to conventional therapies, emphasizing its role as a second-line treatment option .

Safety Profile

While this compound is generally well-tolerated, some case reports have documented adverse effects such as tendinitis and central nervous system effects. A notable case involved a patient who experienced severe hyperventilation and psychosis after administration, underscoring the need for cautious use in susceptible populations .

Comparative Effectiveness

| Infection Type | Treatment Options | This compound Efficacy | Alternative Treatments |

|---|---|---|---|

| Community-Acquired Pneumonia | Levofloxacin, Amoxicillin | High | Ceftriaxone |

| Urinary Tract Infections | Nitrofurantoin, Trimethoprim | Moderate | Ciprofloxacin |

| Skin Infections | Clindamycin, Doxycycline | High | Moxifloxacin |

Mécanisme D'action

Lemofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets and pathways involved in this mechanism are critical for the antibiotic’s effectiveness against a wide range of bacteria .

Comparaison Avec Des Composés Similaires

Lemofloxacin is compared with other fluoroquinolone antibiotics such as ofloxacin and levofloxacin. While all three compounds share a similar core structure and mechanism of action, this compound is unique in its specific substitutions and fluorination pattern, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include ciprofloxacin and moxifloxacin, each with its own spectrum of activity and clinical applications .

Conclusion

This compound is a versatile and potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Its synthesis involves complex chemical processes, and it undergoes various reactions that can modify its properties. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its mechanism of action involves the inhibition of key bacterial enzymes, making it effective against a wide range of bacterial infections. Compared to other similar compounds, this compound offers unique advantages in terms of its pharmacological profile and clinical efficacy.

Activité Biologique

Lemofloxacin is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and clinical implications based on diverse research findings.

This compound, like other fluoroquinolones, primarily exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets two key enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound prevents the supercoiling of DNA, which is essential for bacterial cell division and replication.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The compound has been shown to be effective against common pathogens such as:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Atypical bacteria : Mycoplasma pneumoniae, Chlamydia pneumoniae

Comparative Efficacy

A comparative analysis of this compound with other antibiotics reveals its superior efficacy in various clinical settings:

| Antibiotic | Efficacy Rate (%) | Reference |

|---|---|---|

| This compound | 98% (bacteriologic eradication) | |

| Cephalosporins | 85% | |

| Ciprofloxacin | 75% |

Case Studies

- Efficacy in Severe Infections : A study involving 28 courses of this compound therapy in children with serious infections showed an overall efficacy rate of 82.14% for Gram-negative infections. Post-treatment assessments indicated a decrease in white blood cell counts and C-reactive protein levels in many patients, suggesting effective resolution of infection .

- Treatment of Pneumonia : In a clinical trial comparing this compound to cephalosporin therapy for pneumonia, this compound demonstrated a clinical success rate of 96% , significantly higher than the 90% success rate observed with cephalosporins .

- Intracellular Activity : Research has shown that this compound penetrates human monocytes effectively, enhancing their bactericidal activity against intracellular bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This intracellular concentration was significantly higher compared to other antibiotics like ciprofloxacin .

Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse effects, including:

- Gastrointestinal disturbances

- Central nervous system effects such as dizziness or psychosis in rare cases

Summary of Key Findings

- Broad Spectrum : Effective against a variety of Gram-positive and Gram-negative pathogens.

- High Efficacy Rates : Clinical studies indicate high rates of bacteriologic eradication and clinical success.

- Intracellular Penetration : Enhanced activity against intracellular pathogens due to effective monocyte penetration.

Propriétés

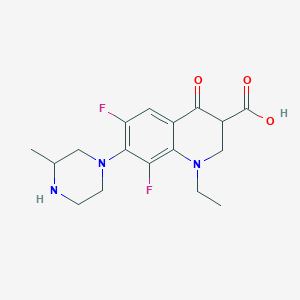

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGAZHWDQGGMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.